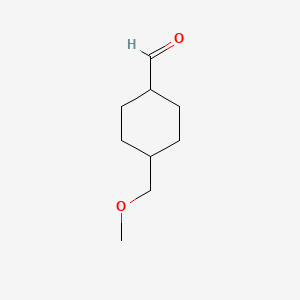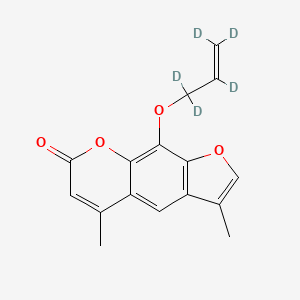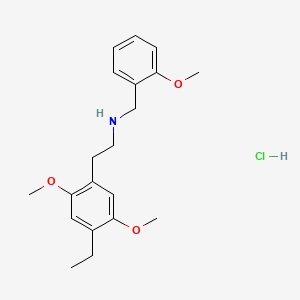
(R)-(4-Methoxyphenyl)oxirane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
®-(4-Methoxyphenyl)oxirane can be synthesized from benzenemethanol, α-(bromomethyl)-4-methoxy-, (αR)- . The synthesis involves the use of a base to deprotonate the alcohol, followed by an intramolecular cyclization to form the epoxide ring. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-(4-Methoxyphenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and chiral auxiliaries may also be employed to improve the enantioselectivity of the synthesis.
化学反応の分析
Types of Reactions
®-(4-Methoxyphenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of β-substituted alcohols, amines, or thiols.
科学的研究の応用
®-(4-Methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of ®-(4-Methoxyphenyl)oxirane involves its ability to undergo ring-opening reactions with various nucleophiles. The epoxide ring is highly strained, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions in a molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
®-(4-Methoxyphenyl)oxirane can be compared with other similar compounds such as:
(S)-(4-Methoxyphenyl)oxirane: The enantiomer of ®-(4-Methoxyphenyl)oxirane, which has similar chemical properties but different biological activities due to its chirality.
®-(4-Methylphenyl)oxirane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
®-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a methoxy group, which affects its electronic properties and reactivity.
The uniqueness of ®-(4-Methoxyphenyl)oxirane lies in its specific functional groups and chiral nature, which make it a valuable compound in asymmetric synthesis and other specialized applications.
特性
CAS番号 |
141433-94-5 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.177 |
IUPAC名 |
(2S)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChIキー |
ARHIWOBUUAPVTB-SECBINFHSA-N |
SMILES |
COC1=CC=C(C=C1)C2CO2 |
同義語 |
Oxirane, (4-methoxyphenyl)-, (2S)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)










